

A Comparative Analysis of CK-963 and Omecamtiv Mecarbil in Modulating Cardiac Contractility

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Compound of Interest		
Compound Name:	CK-963	
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This guide provides a detailed, data-driven comparison of two distinct cardiac contractility modulators: **CK-963**, a cardiac troponin activator, and omecamtiv mecarbil, a cardiac myosin activator. The information is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms, performance based on experimental data, and the protocols used for their evaluation.

Overview and Mechanism of Action

Both **CK-963** and omecamtiv mecarbil are classified as myotropes, agents that directly target the cardiac sarcomere to enhance contractility without altering intracellular calcium concentrations, a mechanism distinct from traditional inotropes like phosphodiesterase-3 (PDE-3) inhibitors.[1][2] However, their specific molecular targets within the sarcomere are different.

Omecamtiv Mecarbil (CK-1827452): A Cardiac Myosin Activator

Omecamtiv mecarbil is a first-in-class cardiac myosin activator designed for the potential treatment of heart failure with reduced ejection fraction (HFrEF).[3][4] It allosterically binds to the catalytic S1 domain of β -cardiac myosin.[1][3] The primary mechanism involves accelerating the transition of myosin from a weakly-bound to a strongly-bound, force-producing state with actin.[3][5] Omecamtiv mecarbil achieves this by increasing the rate of phosphate release from the myosin-ADP-Pi complex.[1][2] This action prolongs the duration of the power stroke and increases the proportion of myosin heads actively engaged with actin at any given





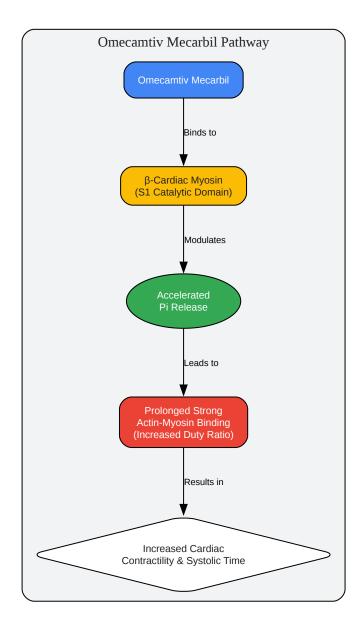


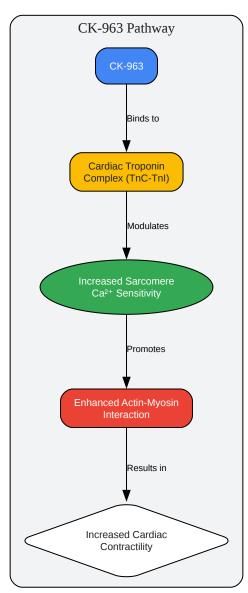
time (i.e., increases the duty ratio), leading to enhanced systolic force and prolonged systolic ejection time.[1][2][6] While it is broadly considered a myosin "activator," single-molecule studies have revealed a more complex mechanism, suggesting that omecamtiv mecarbil may suppress the myosin working stroke and prolong actomyosin attachment, with the overall increase in myocardial force resulting from cooperative thin-filament activation.[7]

CK-963: A Cardiac Troponin Activator

CK-963 is a novel cardiac troponin activator developed to increase cardiac contractility by acting on the thin filament of the sarcomere.[1][8] Unlike omecamtiv mecarbil, its target is the cardiac troponin regulatory complex.[1] Isothermal calorimetry studies have confirmed a direct interaction between **CK-963** and a cardiac troponin chimera that includes the calcium-sensing (troponin C) and myosin-gating (troponin I) components.[1][8] By modulating the troponin complex, **CK-963** enhances the contractile response to calcium, effectively sensitizing the sarcomere. This mechanism allows for an increase in contractility without the undesirable off-target effects of PDE-3 inhibition or alterations in cardiomyocyte calcium transients.[1][8]







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Caption: Signaling pathways for Omecamtiv Mecarbil and CK-963.



Quantitative Data Comparison

The following tables summarize key quantitative data from biochemical, cellular, and in vivo studies, providing a direct comparison of the two compounds.

Table 1: Biochemical and Biophysical Parameters

Parameter	Omecamtiv Mecarbil	CK-963	Source
Target	β-Cardiac Myosin	Cardiac Troponin Complex	[1][3]
Myofibril ATPase Activity	EC50: 271-292 nM	AC40: 0.7 μM	[1][9]
Binding Affinity (Kd)	Not explicitly found	$11.5 \pm 3.2~\mu M$ (to cNTnC–TnI chimera)	[1][8]

Table 2: Effects on Cardiac Muscle Fiber and Cardiomyocyte Contractility



Parameter	Omecamtiv Mecarbil	CK-963	Source
Calcium Sensitivity (pCa ₅₀)	Significant increase (e.g., ΔpCa_{50} of ~ 0.33 at 1.0 μM)	Not explicitly reported, but acts via thin filament sensitization	[10][11]
Maximal Ca ²⁺ - Activated Force	No significant change or decreased at high concentrations	Not explicitly reported	[4][10]
Rate of Tension Development (k_tr)	Decreased in a dose- dependent manner	Not explicitly reported	[10]
Cardiomyocyte Fractional Shortening	Increased, but can be complex at higher concentrations	Significantly increased (e.g., at 10 μM) without altering Ca ²⁺ transients	[1][12]
Intracellular Ca ²⁺ Transients	Unchanged	Unchanged	[1][12]

Table 3: In Vivo Effects (Rat Models)

Parameter	Omecamtiv Mecarbil	CK-963	Source
Left Ventricular Fractional Shortening	Significantly increased	Concentration- dependent increase up to 95%	[1][13]
Key In Vivo Observation	Increases systolic ejection time	Unbound plasma concentration of 1.2 µM increases fractional shortening by 40%	[1][2][5]

Experimental Protocols

Validation & Comparative



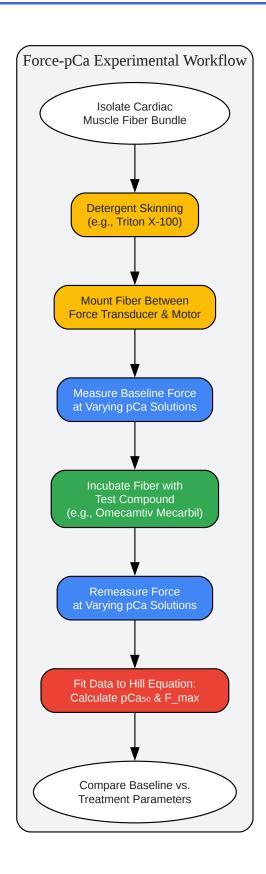


The characterization of **CK-963** and omecamtiv mecarbil relies on a suite of specialized assays that measure contractility across different biological scales.

A. Myofibril ATPase Activity Assay This biochemical assay is fundamental for screening and characterizing sarcomere modulators. It measures the rate of ATP hydrolysis, which is directly coupled to the actin-myosin cross-bridge cycle.

- Principle: Isolated cardiac myofibrils are incubated with the test compound across a range of concentrations in a buffer containing ATP and a specific free calcium concentration. The enzymatic reaction is allowed to proceed for a set time.
- Methodology: The reaction is quenched, and the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis is measured. A common detection method is the malachite green assay, where a complex of malachite green, molybdate, and free phosphate forms a colored product measured spectrophotometrically (absorbance at ~620-655 nm).[9][14]
- Endpoint: Data are plotted as ATPase activity versus compound concentration to determine potency values like EC₅₀ (the concentration for 50% of maximal effect) or AC₄₀ (the concentration for a 40% increase in activity).[9][15]
- B. Skinned Muscle Fiber Force-pCa Assay This assay provides detailed information on how a compound affects the force-generating capacity and calcium sensitivity of the myofilaments.
- Principle: The sarcolemma of a cardiac muscle fiber bundle is chemically removed ("skinned") with a detergent like Triton X-100. This allows for precise experimental control over the intracellular environment, particularly the Ca²⁺ concentration.[9]
- Methodology: The skinned fiber is mounted between a force transducer and a motor to control its length. The fiber is then exposed to a series of solutions with progressively increasing Ca²⁺ concentrations (decreasing pCa, where pCa = -log[Ca²⁺]). The isometric force generated at each pCa is recorded. The protocol is repeated after incubating the fiber with the test compound.[10][16]
- Endpoint: The resulting force-pCa relationship is fitted to the Hill equation to determine key parameters: pCa₅₀ (the pCa at which 50% of maximal force is produced, an index of Ca²⁺ sensitivity) and the maximal Ca²⁺-activated force (F_max).[16][17]





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Caption: Workflow for skinned muscle fiber Force-pCa measurements.



C. Cardiomyocyte Contractility Assay This cellular-level assay assesses the integrated effect of a compound on the contraction and relaxation of single, living heart muscle cells.

- Principle: Isolated adult cardiomyocytes are placed in a chamber on a microscope stage and electrically stimulated to contract at a physiological frequency (e.g., 1 Hz).[1]
- Methodology: High-speed video microscopy and edge-detection software are used to track
 the change in cell length during the contraction-relaxation cycle. The compound is then
 added to the superfusion buffer, and the measurements are repeated.[1] For simultaneous
 calcium measurement, cells can be loaded with a fluorescent Ca²⁺ indicator (e.g., Fura-2).[1]
- Endpoint: Key parameters include fractional shortening (% change in cell length), velocity of shortening, and velocity of relaxation.[1][18]
- D. In Vivo Echocardiography This non-invasive technique evaluates the effect of a compound on global heart function in a living animal model.
- Principle: High-frequency ultrasound is used to create images of the heart in anesthetized animals (e.g., rats).[1]
- Methodology: After baseline measurements are taken, the compound is administered (e.g., via intravenous infusion). Echocardiographic images are acquired periodically to measure changes in cardiac dimensions and function over time and at different plasma concentrations of the drug.[1][2]
- Endpoint: The primary pharmacodynamic readout is often Left Ventricular Fractional Shortening (LVFS), an indicator of overall cardiac contractility.[2]

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